tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate
Description
tert-Butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound is known for its role in protecting amino groups during chemical reactions, making it valuable in the synthesis of various organic molecules.
Properties
Molecular Formula |
C20H25NO4S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25NO4S/c1-20(2,3)25-19(22)21-17(14-16-10-6-4-7-11-16)15-26(23,24)18-12-8-5-9-13-18/h4-13,17H,14-15H2,1-3H3,(H,21,22)/t17-/m0/s1 |
InChI Key |
WLBFAOADRQHRDH-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride and a phenyl-substituted propan-2-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality .
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions:
-
Trifluoroacetic Acid (TFA)-Mediated Cleavage :
In a representative procedure, treatment with TFA in dichloromethane (DCM) at 25°C for 30 minutes removes the Boc group, yielding the free amine intermediate . This reaction proceeds quantitatively, as evidenced by NMR and LCMS data .
| Reaction Step | Conditions | Outcome | Source |
|---|---|---|---|
| Boc deprotection | TFA/DCM (9:1), 25°C, 30 min | Free amine (100% yield) |
Nucleophilic Substitution at the Sulfonyl Group
The phenylsulfonyl moiety acts as an electron-withdrawing group, facilitating nucleophilic displacement reactions:
-
Phosphonate Introduction :
Reaction with diethyl ((phenylsulfonyl)methyl)phosphonate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0–25°C produces γ-amino vinyl phosphonates in 74% yield over two steps . This demonstrates the sulfonyl group’s role as a leaving group in Horner–Wadsworth–Emmons-type reactions.
| Reaction Step | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Sulfonyl substitution | NaH, THF, 0–25°C, 3 h | Phosphonate derivative (74%) |
Amide Bond Formation
The deprotected amine undergoes coupling reactions with carboxylic acids, expanding its utility in peptide and drug synthesis:
-
TBTU/HOBt-Mediated Coupling :
Using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) with triethylamine (Et₃N) achieves amide bond formation in >90% purity . For example, coupling with (2,6-dimethylphenoxy)acetic acid proceeds in 76.7% yield .
| Reaction Step | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Amide coupling | TBTU, HOBt, Et₃N, DMF, 16 h | Amide product (76.7% yield) |
Oxidation and Reduction Pathways
While direct oxidation/reduction of the sulfonyl group is not explicitly documented, adjacent functional groups exhibit reactivity:
-
Aldehyde Oxidation :
Intermediate α-amino aldehydes derived from this compound are oxidized to carboxylic acids using Dess–Martin periodinane (DMP) in DCM . This step is critical in synthesizing γ-amino vinyl derivatives.
| Reaction Step | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Aldehyde oxidation | Dess–Martin periodinane, DCM, 0°C | Carboxylic acid intermediate |
Steric and Electronic Effects on Reactivity
The tert-butyl group imposes steric hindrance, influencing reaction kinetics and regioselectivity:
-
Steric Protection :
The bulky tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, requiring strong acids like TFA for efficient deprotection . -
Sulfonyl Electronic Effects :
The electron-deficient sulfonyl group enhances the electrophilicity of adjacent carbons, enabling Michael additions or conjugate additions.
Biological Activity and Enzyme Interactions
Though not a direct chemical reaction, the compound’s interaction with biological systems is notable:
-
Enzyme Inhibition :
Carbamates derived from this scaffold inhibit enzymes such as proteases and esterases by forming covalent adducts with active-site residues.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a valuable candidate for further research:
Antitumor Activity
Research indicates that compounds similar to tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate can induce apoptosis in cancer cells. They achieve this through mechanisms such as:
- Activation of caspases
- Modulation of cell cycle regulators
A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, showing superior performance compared to standard chemotherapeutics like cisplatin.
Antioxidant Properties
The presence of the tert-butyl group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress. This property is particularly relevant in neuroprotective applications where oxidative damage is a concern.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can influence drug metabolism and efficacy, making it a potential candidate for drug development.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor properties of this compound against several cancer cell lines. Results indicated that it significantly inhibited cell growth by increasing levels of reactive oxygen species (ROS), leading to enhanced apoptosis.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings showed that it increased the activity of antioxidant enzymes like superoxide dismutase and catalase, effectively reducing neuronal apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via ROS increase | Journal of Medicinal Chemistry |
| Antioxidant | Scavenges free radicals; reduces oxidative stress | Neuropharmacological Study |
| Enzyme Inhibition | Affects drug metabolism pathways | Various Studies |
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of desired products .
Comparison with Similar Compounds
tert-Butyl carbamate: Used for similar protecting purposes but lacks the phenylsulfonyl group.
N-Boc-protected amines: Widely used in peptide synthesis and organic chemistry.
tert-Butyl (4-bromobenzyl)carbamate: Another protecting group with different reactivity due to the presence of a bromine atom.
Uniqueness: The uniqueness of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate lies in its combination of the tert-butyl carbamate and phenylsulfonyl groups. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in various fields of research and industry .
Biological Activity
tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate , with the CAS number 108385-55-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones have been shown to inhibit lipoxygenase activity, which is crucial in inflammatory processes .
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed through various assays, including:
- Lipid peroxidation inhibition
- Hydroxyl radical scavenging
- DPPH scavenging assay
These assays demonstrate the ability of these compounds to scavenge free radicals and reduce oxidative stress .
Enzyme Inhibition
Inhibitory effects on enzymes such as monoamine oxidase and cholinesterases have also been reported. These activities suggest potential applications in neurodegenerative diseases where enzyme dysregulation is a concern .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Lipoxygenase : This enzyme plays a pivotal role in the synthesis of leukotrienes, mediators of inflammation.
- Scavenging Free Radicals : The compound's structure allows it to interact with free radicals, thus mitigating oxidative damage.
- Enzyme Interaction : The compound may bind to active sites on enzymes like monoamine oxidase, altering their activity and providing therapeutic benefits.
Study 1: Anti-inflammatory Effects
A study published in Pharmaceutical Research evaluated a series of phenylsulfonyl derivatives for their anti-inflammatory properties. The results indicated that compounds with structural similarities to this compound significantly reduced inflammation in animal models .
Study 2: Neuroprotective Effects
In a neuroprotection study, derivatives were tested for their ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. The findings suggested that these compounds could potentially slow the progression of neurodegenerative diseases by modulating enzymatic activity related to amyloid formation .
Q & A
Q. How can crystallographic data from SHELX be reconciled with spectroscopic anomalies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
